Bis(p-iodophenyl) sulfide
Overview
Description
Scientific Research Applications
1. Self-Healing Elastomers
Bis(p-iodophenyl) sulfide has been utilized in the development of self-healing elastomers. Aromatic disulfide metathesis, which can occur at room temperature, is integral to this application. Bis(4-aminophenyl) disulfide, a related compound, has been effectively used as a dynamic crosslinker in the design of self-healing poly(urea–urethane) elastomers. These materials demonstrate quantitative healing efficiency at room temperature without the need for a catalyst or external intervention (Rekondo et al., 2014).
2. Synthesis of Poly(arylene sulfide)s
Another significant application of this compound is in the synthesis of high molecular weight poly(phenylene sulfide) and poly(naphthylene sulfide)s. This process involves the thermolysis of diphenyl disulfide in the presence of iodoarenes, utilizing bis(4-iodophenyl) disulfide as a starting material. This method provides a new route to these polymers, important for their thermal and chemical stability (Wang & Hay, 1992).
3. Electropolymerization of Bis(Oligothienyl) Sulfides
In the field of electrochemistry, this compound analogs have been explored. The synthesis and electrochemical properties of a series of bis(thiophene) sulfides, which include molecules synthesized via thiophenethiol substitution reactions with thienyl bromides or treatment of lithiated thiophenes with bis(phenylsulfonyl) sulfide, have been investigated. This research provides insights into the electropolymerization behavior of these compounds, leading to the generation of heteroaromatic poly(p-phenylene sulfide) analogs (Chahma et al., 2005).
Properties
IUPAC Name |
1-iodo-4-(4-iodophenyl)sulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8I2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVVOUSAQUQNMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8I2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224535 | |
Record name | Sulfide, bis(p-iodophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73927-07-8 | |
Record name | Sulfide, bis(p-iodophenyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073927078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfide, bis(p-iodophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30224535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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